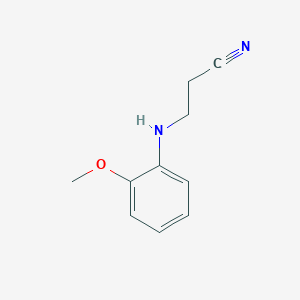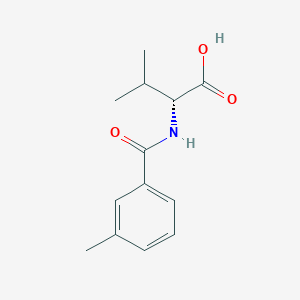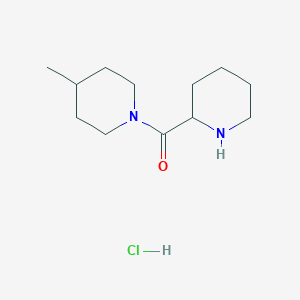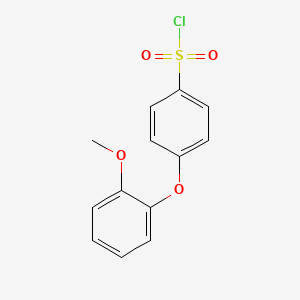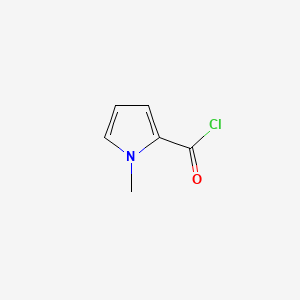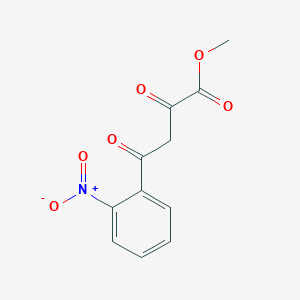
(4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone is an organic compound with the molecular formula C17H17FO2. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a 2-methylpropoxy group on the other phenyl ring, connected by a methanone group. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 4-fluorobenzoyl chloride with 4-(2-methylpropoxy)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
化学反応の分析
Types of Reactions: (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like ammonia (NH3), primary or secondary amines, thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.
科学的研究の応用
(4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the fluorine atom and the 2-methylpropoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the specific application and context.
類似化合物との比較
4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of fluorine and methylpropoxy groups.
4-Fluorobenzophenone: Lacks the 2-methylpropoxy group, making it less complex.
4-(2-Methylpropoxy)benzophenone: Similar but without the fluorine atom.
Uniqueness: (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone stands out due to the combination of the fluorine atom and the 2-methylpropoxy group, which imparts unique chemical and physical properties
特性
分子式 |
C17H17FO2 |
|---|---|
分子量 |
272.31 g/mol |
IUPAC名 |
(4-fluorophenyl)-[4-(2-methylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C17H17FO2/c1-12(2)11-20-16-9-5-14(6-10-16)17(19)13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3 |
InChIキー |
NCZCIGSEXSLJTC-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




